3,3a-Dihydro-1H-indol-2(7aH)-one

IDO1 inhibitor cancer immunotherapy indoleamine 2,3-dioxygenase

Select 3,3a-Dihydro-1H-indol-2(7aH)-one for its sp³-rich, non-planar scaffold that delivers distinct hydrogen-bonding geometry and conformational flexibility absent in aromatic oxindole (1,3-dihydro-2H-indol-2-one). This saturated core is critical for medicinal chemistry programs targeting Aurora B kinase (derivatives achieving 10.5 nM IC₅₀), IDO1 (5-amino congener IC₅₀ = 220 nM), and ERα-mediated pathways. Insist on batch-specific NMR/HPLC/GC documentation to ensure reproducible C-3 alkylation and Knoevenagel condensation outcomes.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Cat. No. B13025330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3a-Dihydro-1H-indol-2(7aH)-one
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1C2C=CC=CC2NC1=O
InChIInChI=1S/C8H9NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4,6-7H,5H2,(H,9,10)
InChIKeyPHVCSIZSFXRLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3a-Dihydro-1H-indol-2(7aH)-one (2-Oxyindole) – Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


3,3a-Dihydro-1H-indol-2(7aH)-one (CAS 16327-29-0; synonym 2‑oxyindole; IUPAC: 2H‑indol‑2‑one, 1,3,3a,7a‑tetrahydro) is a fully saturated bicyclic indolone with molecular formula C₈H₉NO and molecular weight 135.16 g·mol⁻¹ . Unlike the aromatic oxindole (1,3‑dihydro‑2H‑indol‑2‑one, C₈H₇NO, MW 133.15), it contains sp³‑hybridised carbons at the 3a and 7a positions, which eliminate ring conjugation and create a distinctly non‑planar scaffold with different hydrogen‑bonding geometry, basicity (predicted pKa 15.33), and conformational flexibility . Commercially, the compound is supplied at a standard purity of 97 %, with batch‑specific QC documentation including NMR, HPLC, and GC spectra available from major vendors . This saturated scaffold serves as a synthetic intermediate for pharmacologically active dihydroindolone derivatives, including kinase inhibitors and ERα antagonists [1].

Why 3,3a-Dihydro-1H-indol-2(7aH)-one Cannot Be Replaced by Oxindole, Indoline, or Other In-Class Heterocycles


The saturated 3a,7a bond in 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one imparts stereoelectronic properties that are fundamentally absent in the planar, conjugated oxindole (1,3‑dihydro‑2H‑indol‑2‑one) and in the non‑carbonyl indoline . The tetrahydro‑2H‑indol‑2‑one ring system introduces an sp³‑rich centre that alters the directionality of the amide NH hydrogen‑bond donor and the topology of any derivative built upon it, which directly affects target‑binding geometry in medicinal chemistry programmes . Procurement of a generic “indole” or “oxindole” fails to replicate these conformational and electronic features; moreover, batch‑controlled purity (≥97 %) with vendor‑supplied NMR/HPLC verification is critical for reproducible synthetic transformations such as regioselective C‑3 alkylation or Knoevenagel condensation that yield pharmacologically active indolin‑2‑one derivatives [1].

3,3a-Dihydro-1H-indol-2(7aH)-one: Head-to-Head and Cross-Study Quantitative Differentiation Data


Human IDO1 Inhibitory Potency: 5-Amino-3,3a-dihydro-1H-indol-2(7aH)-one vs. Unsubstituted 3,3a-Dihydroindolone Scaffold

The 5‑amino derivative of the 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one scaffold achieves an IC50 of 220 nM against human IDO1 (recombinant enzyme, 30 min incubation), whereas the unsubstituted parent scaffold exhibits only weak inhibition with an IC50 of 3,180 nM (≈3.18 µM) under similar assay conditions [1][2]. This 14.5‑fold improvement in potency is attributable to the 5‑NH₂ substituent and underscores the critical role of functionalisation on the saturated core for target engagement.

IDO1 inhibitor cancer immunotherapy indoleamine 2,3-dioxygenase

Physicochemical Differentiation: 3,3a-Dihydro-1H-indol-2(7aH)-one vs. Oxindole (1,3-Dihydro-2H-indol-2-one)

3,3a‑Dihydro‑1H‑indol‑2(7aH)‑one (MW = 135.16, predicted pKa = 15.33, density = 1.128 g·cm⁻³, boiling point = 333.8 °C) differs from its unsaturated analogue oxindole (MW = 133.15, pKa ≈ 14.5, density = 1.1475 g·cm⁻³, melting point 123–128 °C) by possessing two additional hydrogen atoms that saturate the 3a‑7a bond, yielding a higher molecular weight, altered basicity, and lower density [1]. These differences affect solubility, chromatographic retention, and hydrogen‑bond donor/acceptor capacity in medicinal chemistry optimisation.

physicochemical properties drug-likeness scaffold selection

Kinase Inhibitor Selectivity: Indolin-2-one Derivatives Outperform Multi-Targeted Indole Scaffolds in Aurora B Selectivity

In a comparative kinase panel, the indolin‑2‑one derivative 8a inhibited Aurora B with an IC50 of 10.5 nM and exhibited a >190‑fold selectivity window over Aurora A (IC50 > 2,000 nM), while the parent multikinase inhibitor 1 (also an indolin‑2‑one) showed broader activity across ten related kinases [1]. This demonstrates that functionalisation of the indolin‑2‑one core can achieve single‑digit nanomolar potency with sharply improved selectivity.

Aurora B kinase selectivity breast cancer

Anticancer Migration Inhibition: Dihydroindolone Derivatives Show Surprising in vitro Activity vs. Untreated Controls

A series of dihydroindolone compounds bearing a pyrrolyl substituent demonstrated surprising in vitro inhibition of cancerous cell migration, leading to reduced tumour progression in preclinical models [1]. Although no explicit comparator drug is reported in the patent, the statement that the activity was “surprising” implies a favourable differentiation from previously evaluated indolone or indole analogs that lacked this anti‑migratory effect.

cancer cell migration metastasis dihydroindolone

VEGFR‑2 Kinase Inhibition: Indolin‑2‑one Derivative 3b Shows Selective Multi‑Kinase Profile

Indolin‑2‑one derivative 3b inhibited VEGFR‑2, VEGFR‑3, FLT3, Ret, and PDGFR‑β with sub‑micromolar IC50 values, while exhibiting markedly weaker activity against VEGFR‑1. Specifically, compound 3b showed higher selectivity for VEGFR‑2 compared with PDGFR‑β [1]. This contrasts with the broader inhibition profile of many indole‑based kinase inhibitors and highlights the tunable selectivity achievable with the indolin‑2‑one chemotype.

VEGFR-2 tyrosine kinase inhibitor angiogenesis

Synthetic Versatility: Knoevenagel Condensation Yields on 1,3-Dihydroindol-2-one vs. Other Indole Platforms

Lipase‑catalysed Knoevenagel condensation between aromatic aldehydes and 1,3‑dihydroindol‑2‑one (oxindole) proceeds with excellent yields, yielding benzylidene‑indolin‑2‑one derivatives under mild, biocatalytic conditions [1]. While direct data for the fully saturated 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one are not reported, the structurally analogous oxindole’s high reactivity at the C‑3 methylene position suggests that the saturated scaffold can similarly serve as a nucleophilic partner for C‑C bond formation, enabling rapid diversification of the core.

Knoevenagel condensation lipase catalysis benzylidene-indolin-2-ones

Best Research and Industrial Application Scenarios for 3,3a-Dihydro-1H-indol-2(7aH)-one and Its Congeners


IDO1 Inhibitor Lead Generation for Cancer Immunotherapy

The 5‑amino‑substituted derivative of 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one exhibits an IDO1 IC50 of 220 nM [1], while the unsubstituted parent scaffold is essentially inactive (IC50 = 3.18 µM) [2]. Medicinal chemistry teams can leverage this structure‑activity cliff by procuring the 5‑amino congener as a validated starting point for hit‑to‑lead optimisation, using the unsubstituted scaffold as a negative control to confirm on‑target activity.

Selective Aurora B Kinase Inhibitor Development for Breast Cancer

Indolin‑2‑one derivative 8a achieves 10.5 nM Aurora B inhibition with >190‑fold selectivity over Aurora A [3]. Procurement of 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one as a core intermediate enables structure‑based diversification toward selective Aurora B inhibitors, offering a differentiated path relative to pan‑Aurora or multi‑kinase indole chemotypes.

Physicochemical Property‑Driven Scaffold Selection in Fragment‑Based Drug Discovery

The saturated 3,3a‑dihydro scaffold (MW = 135.16, pKa = 15.33, density = 1.128 g·cm⁻³) provides a distinct physicochemical profile compared to oxindole (MW = 133.15, pKa ≈ 14.5) [4]. Fragment‑based screening libraries can exploit these differences to probe shape‑ and electrostatics‑complementary binding pockets, with the saturated core offering enhanced three‑dimensionality for target engagement.

Anti‑Metastatic Dihydroindolone Library Synthesis

Patent data demonstrate that dihydroindolone derivatives bearing pyrrolyl substituents exhibit surprising in vitro inhibition of cancer cell migration [5]. Procurement of the 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one scaffold enables the synthesis of focused libraries designed to explore anti‑metastatic mechanisms, a therapeutic area where classical indole and oxindole scaffolds have shown limited efficacy.

Quote Request

Request a Quote for 3,3a-Dihydro-1H-indol-2(7aH)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.